Home > Products > Building Blocks P12823 > 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine
4,5,6,7-Tetrahydrothieno[2,3-c]pyridine - 62019-71-0

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

Catalog Number: EVT-390625
CAS Number: 62019-71-0
Molecular Formula: C7H9NS
Molecular Weight: 139.22 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine is a bicyclic organic compound containing a thiophene ring fused to a tetrahydropyridine ring. This heterocycle serves as a core structure in various research endeavors, including the development of novel anti-inflammatory agents [, , , ], anti-mycobacterial agents [], and anti-tumor necrosis factor-alpha (TNF-α) production inhibitors [, , ]. It also holds promise in designing new anti-tubulin agents for cancer treatment [, ].

Synthesis Analysis
  • Gewald reaction: This multi-component reaction involves the condensation of a ketone, an α-cyanoester, and elemental sulfur in the presence of a base, typically morpholine. [, , , ]

  • Cyclization of N-(2-hydroxyphenethyl)-2-aminomethylthiophenes: Treatment of these compounds with acids like trifluoroacetic acid or polyphosphoric acid leads to the formation of tetrahydrothieno[2,3-c]pyridines. []

  • Multi-step synthesis from diethyl 2-amino-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate: This approach allows for the introduction of various substituents and the construction of fused heterocyclic systems. [, , , , , , ]

Molecular Structure Analysis
  • Schiff base formation: Condensation of the amino group with aldehydes or ketones yields Schiff base derivatives, which can serve as ligands for metal complexation. [, ]

  • Acylation and urea formation: The amino group can be acylated or reacted with isocyanates to form amide and urea derivatives, respectively. [, ]

  • Heterocyclization: Reactions with various reagents, including hydrazines, orthoesters, cyanogen bromide, and carbon disulfide, can lead to the formation of fused heterocycles such as triazoles, thiadiazoles, and thiazolopyrimidines. [, , ]

Mechanism of Action
  • Inhibition of tubulin polymerization: Derivatives bearing a 3′,4′,5′-trimethoxyanilino moiety and cyano or alkoxycarbonyl groups have been shown to inhibit tubulin polymerization by binding to the colchicine site on tubulin. This interaction disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. []

  • Inhibition of TNF-α production: The mechanism underlying the inhibition of TNF-α production by certain derivatives remains to be fully elucidated. [, , ]

  • Anti-mycobacterial activity: The mode of action of anti-mycobacterial derivatives is currently unknown and requires further investigation. []

Physical and Chemical Properties Analysis
  • Solubility: The solubility of derivatives can vary depending on the nature and position of substituents. []

  • Lipophilicity: Lipophilicity, often represented by the partition coefficient (LogP), influences the ability of a molecule to cross cell membranes and reach its target site. []

Applications
  • Anti-inflammatory agents: Derivatives have shown anti-inflammatory activity in various models. [, , , , , , , , , , , ]

  • Anti-mycobacterial agents: A study has reported the potential of 4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide derivatives as anti-mycobacterial agents. []

  • Inhibitors of TNF-α production: Several derivatives have demonstrated potent inhibitory activity against TNF-α production, suggesting potential applications in inflammatory diseases. [, , , , ]

  • Anti-cancer agents: Derivatives targeting tubulin polymerization have been identified as promising anti-proliferative agents against various cancer cell lines. [, , ]

2-(3′,4′,5′-Trimethoxyanilino)-3-cyano-6-methoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Compound 3a)

  • Compound Description: This compound is a potent antiproliferative agent that demonstrates inhibitory activity against cancer cell growth. It exhibits IC50 values ranging from 1.1 to 4.7 μM against a panel of three different cancer cell lines []. Research indicates that Compound 3a interacts with tubulin at micromolar levels, resulting in cell cycle arrest at the G2/M phase and subsequent apoptotic cell death []. Importantly, it shows selectivity towards cancer cells, as it does not induce cell death in normal human peripheral blood mononuclear cells []. Molecular docking studies suggest that the inhibitory activity of this molecule stems from its binding to the colchicine site of tubulin [].

2-(3′,4′,5′-Trimethoxyanilino)-3-cyano-6-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Compound 3b)

  • Compound Description: Similar to Compound 3a, this derivative displays potent antiproliferative properties and acts as a tubulin polymerization inhibitor [, ]. It demonstrates efficacy against glioblastoma cell lines, specifically U251 and T98G cells, inducing apoptosis []. The combined treatment of Compound 3b with an anti-miR-221-3p peptide nucleic acid (PNA) exhibits synergistic effects in inhibiting glioblastoma cell growth and promoting apoptosis, suggesting a promising strategy for enhancing anticancer therapies [].

Bicyclic Thiophenes

  • Compound Description: These compounds, including those containing a 4-fluorophenyl group and a 4-pyridyl group (e.g., FR133605, FR167653, and SB210313), are recognized inhibitors of tumor necrosis factor-alpha (TNF-alpha) production []. Researchers have explored the design, synthesis, and structure-activity relationships (SAR) of novel diarylthiophene derivatives inspired by the structural features of these known TNF-alpha production inhibitors []. Some of these novel compounds exhibit greater potency in inhibiting LPS-stimulated TNF-alpha production compared to FR133605 [].
  • Relevance: While not directly derived from the 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine scaffold, bicyclic thiophenes represent a related class of compounds. Researchers investigated their potential as TNF-alpha production inhibitors, similar to certain 4,5,6,7-tetrahydrothieno[2,3-c]pyridine derivatives [, ]. The exploration of these structurally related compounds highlights the ongoing search for potent TNF-alpha inhibitors with therapeutic potential.

6-Acetyl-3-ethoxycarbonyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine (Compound 1)

  • Compound Description: This compound served as a lead compound for the development of novel diarylthiophene derivatives as TNF-alpha production inhibitors []. Researchers utilized its structural features, particularly the 4-fluorophenyl and 4-pyridyl groups, as a basis for designing new compounds with improved inhibitory activity [].

2,6-Disubstituted 4,5,6,7-Tetrahydrothieno[2,3-c]pyridine-3-carboxamide Derivatives

  • Compound Description: This series of derivatives has been explored for their anti-mycobacterial activity []. Quantitative structure-activity relationship (QSAR) studies, specifically CoMFA and CoMSIA, have been conducted to understand the relationship between the 3D structure of these compounds and their anti-mycobacterial potency []. These studies aim to develop predictive models for designing new and effective anti-mycobacterial agents [].

(E)-Ethyl 6-Benzyl-2-[(cyclopropylmethylamino)(4-fluorophenylamino)-methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate Ethanol Monosolvate

  • Compound Description: This compound's crystal structure has been determined using X-ray diffraction analysis []. The analysis revealed intramolecular hydrogen bonding interactions (N–H…S and C–H…N) and intermolecular hydrogen bonds (N–H…O and O–H…N) that contribute to the stability of the crystal structure [].

N-Benzyltetrahydropyrido-anellated thiophene derivatives

  • Compound Description: These derivatives, specifically tert-butyl 6-benzyl-2-(3,3-diethylureido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (Compound I), 7-benzyl-2-diethylamino-5,6,7,8-tetrahydro-3-oxa-9-thia-1,7-diazafluoren-4-one (Compound II), and N-(7-benzyl-4-oxo-5,6,7,8-tetrahydro-4H-3,9-dithia-1,7-diazafluoren-2-yl)benzamide (Compound III), have been investigated for their anticholinesterase activity []. These compounds exhibit distinct conformations and intermolecular interactions, as determined by X-ray crystallography []. Notably, Compounds I and II form three-dimensional frameworks stabilized by weak intermolecular C-H...O=C hydrogen bonds, while Compound III displays stronger intermolecular N-H...O=C interactions [].

Ethyl 2-amino-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

  • Compound Description: This compound has been studied for its anti-inflammatory properties [, , ]. It is a known inhibitor of heat-induced hemolysis [].

Ethyl 2-amino-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate (EAMT)

  • Compound Description: This compound has been investigated as a potential therapeutic agent, with computational studies exploring its chemical reactivity, molecular docking interactions, molecular dynamics simulation, and ADMET properties []. The compound demonstrates favorable physicochemical properties, including compliance with Lipinski's and Pfizer's rule of five, indicating good oral availability []. Molecular docking studies suggest potential interactions with the Adenosine A1 receptor, supported by a 50 ns molecular dynamics simulation [].

Ethyl 3-(2-ethoxy-2-oxoethyl)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate (Compound 4)

  • Compound Description: This compound, along with its analog, ethyl 4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine-7-carboxylate (Compound 8), serve as key building blocks for synthesizing various heterocyclic systems []. These building blocks allow for the creation of both linear and angular heterocyclic systems, specifically those incorporating imidazole and 1,2,4-triazole rings [].

Ethyl 3-(substituted)-4-oxo-2-thioxo-1,2,3,4,5,6,7,8-octahydropyrido[4',3':4,5]thieno-[2,3-d]pyrimidine-7-carboxylates

  • Compound Description: This series of compounds, including specific derivatives such as 3a, 3b, 6, 11, 12, and 13, has been synthesized and characterized []. These compounds are derived from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate (Compound 1), a key intermediate in their synthesis [].

Ethyl 3-methyl-5-oxo-2,3,6,9-tetrahydro 5H-pyrido[4',3':4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine-8(7H)-carboxylate (Compound 4)

  • Compound Description: This compound is a fused pyrido[4',3':4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivative synthesized from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate (Compound 1) [].

Ethyl 2-methyl-5-oxo-2,3,6,9-tetrahydro-5H-pyrido[4',3':4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]-pyrimidine-8(7H)-carboxylate (Compound 8)

  • Compound Description: This compound represents another example of a fused pyrido[4',3':4,5]thieno[2,3-d][1,3]thiazolo[3,2-a]pyrimidine derivative synthesized from diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate (Compound 1) [].

6-Methyl-N-(4-methoxyphenyl)-2-[(E)-(4-methylphenyl)methyleneamino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide

  • Compound Description: This compound's molecular structure has been determined, revealing a stabilization by intramolecular hydrogen bonds (N—H⋯N, C—H⋯O, and C—H⋯S) [].

Ethyl 2-[(2-hydroxybenzylidene)amino]-6-methyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate

  • Compound Description: This compound exists in its phenol-imine form in its crystal structure []. It exhibits intramolecular hydrogen bonding (O—H⋯(N/O)) and has a C=N imine bond length of 1.287 (4) Å [].

6-Benzyl-2-[(triphenyl-λ5-phosphanylidene)amino]-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carbonitrile

  • Compound Description: The crystal structure of this compound has been determined, revealing the presence of a distorted tetrahedral PNC3 environment around the phosphorus atom []. The crystal structure does not exhibit intermolecular hydrogen bonding or π–π stacking interactions [].

7-Phenyl-4,5,6,7-tetrahydrothieno[3,2-c]pyridine

  • Compound Description: This compound is a rearranged product obtained from the treatment of N-(2-hydroxy-2-phenethyl)-2-aminomethylthiophens with trifluoroacetic acid [].

4-Phenyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine

  • Compound Description: This compound is a product obtained from the treatment of N-(2-hydroxy-2-phenethyl)-2-aminomethylthiophens with polyphosphoric acid [].

Diethyl 2-isothiocyanato-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3,6-dicarboxylate (Compound 1)

  • Compound Description: This compound serves as a crucial starting material for synthesizing various heterocyclic systems, including pyrido[4',3':4,5]thieno[2,3-d]pyrimidines, pyrido[4',3':4,5]thieno[2,3-d]-[1,2,4]triazolo[1,5-a]pyrimidines, and pyrido[4',3':4,5]thieno[2,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidines [, , ]. Its versatility makes it a valuable building block in medicinal chemistry.

Diethyl 2-[(ethoxythioxomethyl)amino]-4,5,6,7-tetrahydrothieno[2,3-c]-pyridine-3,6-dicarboxylate (Compound 2)

  • Compound Description: This compound is prepared from Compound 1 and is further converted into various pyrido[4′,3′:4,5]thieno[2,3-d]pyrimidine derivatives []. It acts as a key intermediate in the synthesis of imidazo[1,2-a]pyrido-[4′,3′:4,5]thieno[2,3-d]pyrimidine and pyrido[4′,3′:4,5]thieno[2,3-d][1,3]thiazolo-[3,2-a]pyrimidine systems [].

Properties

CAS Number

62019-71-0

Product Name

4,5,6,7-Tetrahydrothieno[2,3-c]pyridine

IUPAC Name

4,5,6,7-tetrahydrothieno[2,3-c]pyridine

Molecular Formula

C7H9NS

Molecular Weight

139.22 g/mol

InChI

InChI=1S/C7H9NS/c1-3-8-5-7-6(1)2-4-9-7/h2,4,8H,1,3,5H2

InChI Key

HXNOEHIMWZDRTK-UHFFFAOYSA-N

SMILES

C1CNCC2=C1C=CS2

Canonical SMILES

C1CNCC2=C1C=CS2

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.